molecular formula C17H16ClN5OS B5333217 N-(4-CHLOROBENZYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(4-CHLOROBENZYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5333217
M. Wt: 373.9 g/mol
InChI Key: RLVHLTMBFYHTEX-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-{[4-Methyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic, triazole, and acetamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-2-{[4-Methyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of 4-Methyl-5-(2-Pyridinyl)-4H-1,2,4-Triazole: This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Sulfanylation: The triazole intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with 4-chlorobenzylamine and acetic anhydride to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially altering the compound’s electronic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced aromatic or triazole derivatives.

    Substitution Products: Functionalized aromatic or triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: It can be explored for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and therapeutic applications.

  • Biochemical Research:

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-23-16(14-4-2-3-9-19-14)21-22-17(23)25-11-15(24)20-10-12-5-7-13(18)8-6-12/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVHLTMBFYHTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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